molecular formula C8H5BrN2O B11719237 2-Bromo-5-(pyridin-3-yl)oxazole

2-Bromo-5-(pyridin-3-yl)oxazole

Cat. No.: B11719237
M. Wt: 225.04 g/mol
InChI Key: NRKULKCEOXRROM-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that contains both bromine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with bromine and a suitable dehydrating agent to form the oxazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like manganese dioxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include substituted oxazoles and modified pyridine derivatives, which can be further utilized in various chemical syntheses .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pyridine moieties play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-5-(pyridin-3-yl)oxazole include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

2-bromo-5-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H

InChI Key

NRKULKCEOXRROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)Br

Origin of Product

United States

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